

In-Depth Technical Guide: 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-2,2-bis(bromomethyl)propanol
Cat. No.:	B150680

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,2-bis(bromomethyl)propanol, commonly known as Tribromoneopentyl alcohol (TBNPA), is a reactive brominated flame retardant. Its high bromine content, approximately 73% by weight, combined with its thermal, hydrolytic, and light stability, makes it a valuable component in the synthesis of fire-resistant polymers.^{[1][2]} The presence of a hydroxyl group allows TBNPA to be chemically incorporated into the polymer matrix, offering a permanent flame retardant solution with reduced potential for leaching.^{[1][2][3]} This technical guide provides a comprehensive overview of TBNPA, including its synonyms, chemical properties, synthesis protocols, applications in polyurethane foams, and toxicological profile.

Synonyms and Chemical Identifiers

A variety of synonyms and identifiers are used for **3-Bromo-2,2-bis(bromomethyl)propanol** in scientific literature and commercial applications. These are summarized in the table below for easy reference.

Identifier Type	Identifier
IUPAC Name	3-Bromo-2,2-bis(bromomethyl)propan-1-ol
Common Names	Tribromoneopentyl Alcohol (TBNPA)
Trisbromoneopentyl alcohol	
Synonyms	2,2,2-Tris(bromomethyl)ethanol
2,2-Bis(bromomethyl)-3-bromo-1-propanol	
Pentaerythritol tribromide	
1-Propanol, 3-bromo-2,2-bis(bromomethyl)-	
CAS Numbers	36483-57-5
1522-92-5	
Commercial Names	FR-513

Physicochemical Properties

The key physicochemical properties of TBNPA are summarized in the following table. These properties are critical for its application in polymer synthesis and for understanding its environmental fate.

Property	Value	Test Method
Molecular Formula	C5H9Br3O	-
Molecular Weight	324.84 g/mol	-
Appearance	White to off-white flakes or powder	Visual
Bromine Content	~73%	XRF analysis
Melting Range	64 - 67 °C	Melting point apparatus (open capillary)
Acid Value	≤ 0.15 mg KOH/g	Titration
Moisture Content	≤ 0.5%	Karl Fischer Titration
Solubility (g/100ml @ 25°C)		
Ethanol	199	Visual
Methanol	270	Visual
Toluene	44	Visual
Water	0.2	Visual

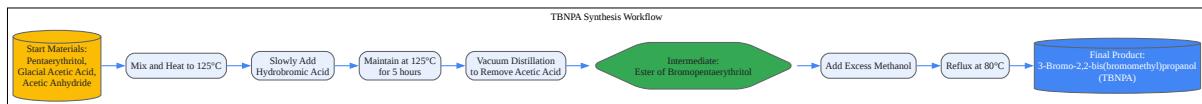
Data compiled from various technical datasheets.[\[4\]](#)

Experimental Protocols

Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol

A common method for synthesizing TBNPA involves the reaction of pentaerythritol with a brominating agent, such as hydrobromic acid or phosphorus tribromide. A representative protocol using hydrobromic acid is detailed below.

Materials:


- Pentaerythritol (PER)
- Hydrobromic acid (48%)

- Glacial acetic acid (solvent)
- Acetic anhydride (catalyst)
- Methanol

Procedure:

- Esterification:
 - In a reaction vessel, combine 0.4 mol of pentaerythritol, 100 ml of glacial acetic acid, and 1.2 mol of acetic anhydride.
 - Heat the mixture to 125°C.
 - Slowly add 0.44 mol of hydrobromic acid to the reaction mixture.
 - Maintain the reaction at 125°C for 5 hours.
- Work-up and De-esterification:
 - After the reaction is complete, remove the acetic acid by vacuum distillation to obtain the ester of bromopentaerythritol.
 - Add an excess of methanol (0.6 mol) to the resulting ester.
 - Reflux the mixture at 80°C to facilitate the ester exchange reaction, yielding TBNPA.

This protocol is a summary of a common synthetic method.[\[5\]](#) Yields and purity can vary based on specific reaction conditions.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of TBNPA.

Purity Assessment

The purity of synthesized TBNPA can be assessed using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for identifying and quantifying impurities.

GC-MS Protocol Outline:

- **Sample Preparation:** Prepare a dilute solution of the TBNPA sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- **Injection:** Inject a small volume (e.g., 1 μ L) of the sample into the GC inlet.
- **Separation:** Utilize a suitable GC column (e.g., a non-polar or medium-polarity column) with a programmed temperature gradient to separate the components of the mixture.
- **Detection and Analysis:** The separated components are introduced into the mass spectrometer. The resulting mass spectra can be compared to a library (e.g., NIST) to identify impurities. The relative peak areas in the chromatogram can be used to estimate the purity of the TBNPA.

Application in Flame Retardant Polyurethane Foams

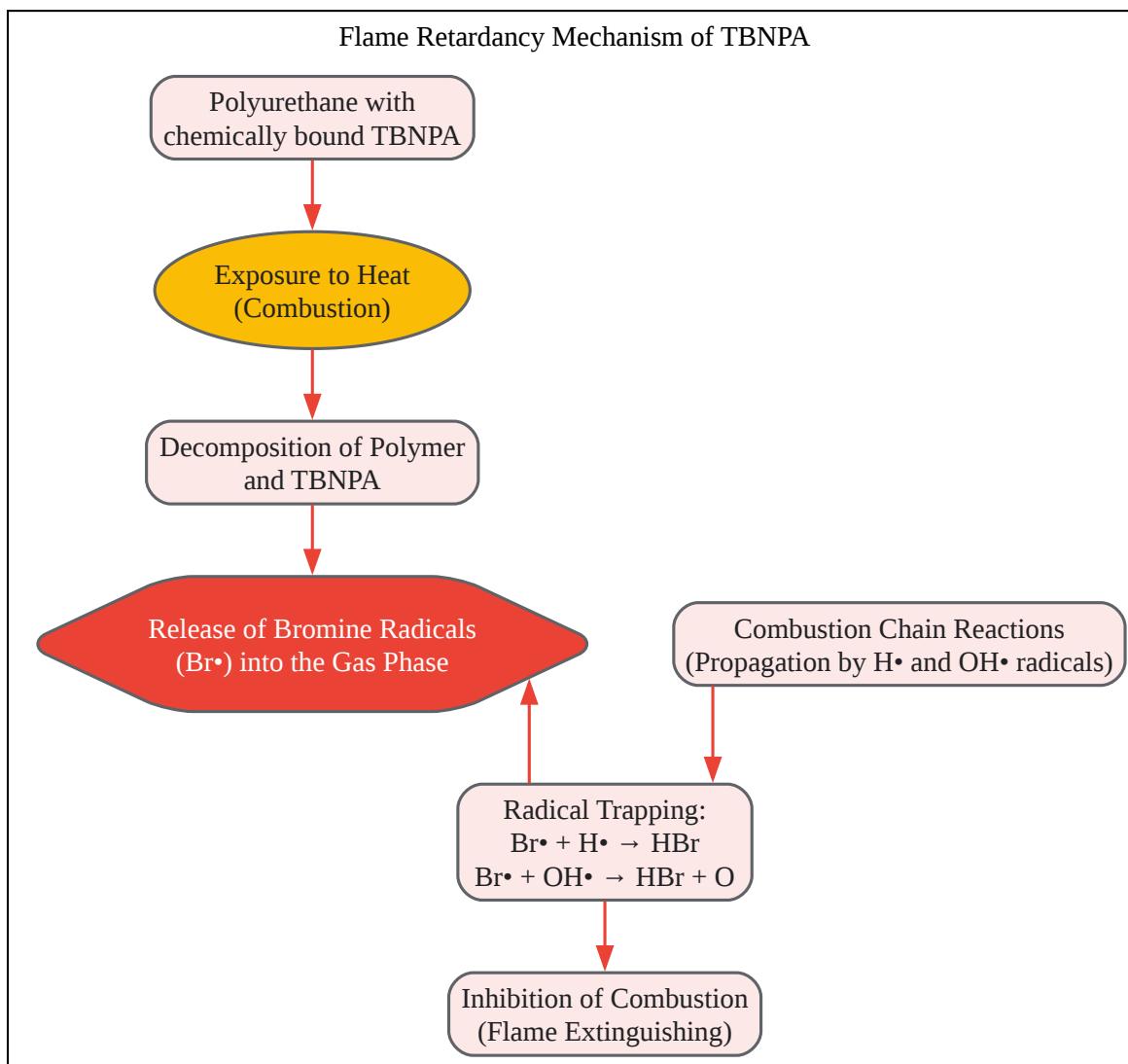
TBNPA is primarily used as a reactive flame retardant in the production of polyurethane (PU) foams. Its hydroxyl group reacts with isocyanate groups, incorporating the flame retardant into the polymer backbone.

General Experimental Protocol for Rigid PU Foam Preparation

While specific formulations are often proprietary, a general procedure for preparing rigid polyurethane foam with TBNPA is as follows:

Materials:

- Polyol (e.g., a sucrose- or sorbitol-based polyether polyol)
- TBNPA
- Surfactant (e.g., silicone-based)
- Catalyst (e.g., an amine catalyst)
- Blowing agent (e.g., water, cyclopentane)
- Polymeric Methylene Diphenyl Diisocyanate (pMDI)


Procedure:

- Component A Preparation: In a suitable container, thoroughly mix the polyol, TBNPA, surfactant, catalyst, and blowing agent to form a homogenous "A-side" premix. The amount of TBNPA can be varied to achieve the desired level of flame retardancy.
- Mixing: Add the pMDI ("B-side") to the A-side premix and stir vigorously with a high-speed mechanical stirrer for a short period (e.g., 5-10 seconds).
- Foaming and Curing: Immediately pour the reacting mixture into a mold and allow it to free-rise. The foam is then cured at room temperature or in an oven to achieve its final properties.

Note: The exact ratios of the components will depend on the desired foam density, mechanical properties, and flame retardancy.

Mechanism of Flame Retardancy

The flame retardant action of TBNPA in polyurethane foams primarily occurs in the gas phase during combustion.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. knowde.com [knowde.com]
- 4. 2017erp.com [2017erp.com]
- 5. Thermal and Flammability Analysis of Polyurethane Foams with Solid and Liquid Flame Retardants: Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150680#synonyms-for-3-bromo-2-2-bis-bromomethyl-propanol-tbnpa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com